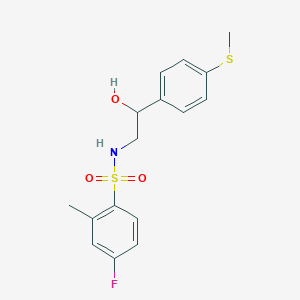

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

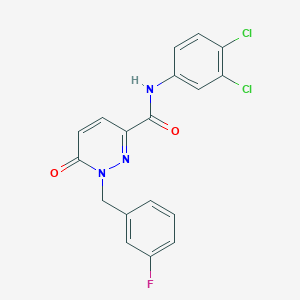

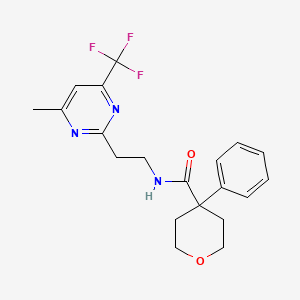

“4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C16H18FNO3S2. It is related to the herbicide flufenacet .

Molecular Structure Analysis

The structure of this compound is related to the herbicide flufenacet . The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5), and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .Chemical Reactions Analysis

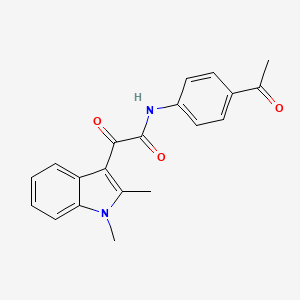

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds .Physical and Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Wissenschaftliche Forschungsanwendungen

Enzymatic Inhibition and Biochemical Utility

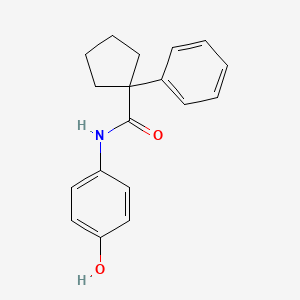

COX-2 Inhibition for Therapeutic Applications : A study by Hashimoto et al. (2002) on derivatives of benzenesulfonamide revealed their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the development of a potent, highly selective COX-2 inhibitor, JTE-522, now in clinical trials for rheumatoid arthritis and other conditions Hiromasa Hashimoto et al., 2002.

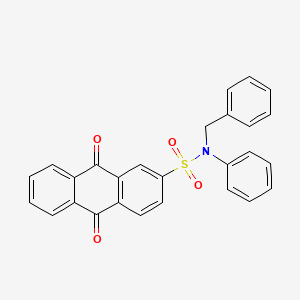

Activation of Hydroxyl Groups for Biological Attachment : Chang et al. (1992) discussed the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups in various carriers, facilitating the covalent attachment of biological molecules such as enzymes and antibodies to solid supports. This method has potential therapeutic applications in bioselective separation techniques Y. A. Chang et al., 1992.

Potential Therapeutic Applications

- Anticancer Activity : Research by Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effects. Notably, compounds with the benzenesulfonamide moiety showed high anticancer potential against various cancer cell lines, suggesting these derivatives as promising lead compounds for developing new anticancer agents Chia-Ying Tsai et al., 2016.

Biochemical Evaluation and Drug Development

- Binding to the Colchicine Site of Tubulin : A study by Banerjee et al. (2005) focused on the binding of sulfonamide drugs to the colchicine site of tubulin, revealing insights into the mechanisms of action of potential therapeutic agents that inhibit tubulin polymerization. This interaction is crucial for developing drugs targeting cell division in cancer therapy Mithu Banerjee et al., 2005.

Zukünftige Richtungen

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . The future development trends of fluorinated compounds are also outlined .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-11-9-13(17)5-8-16(11)23(20,21)18-10-15(19)12-3-6-14(22-2)7-4-12/h3-9,15,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWQEOULRNZWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)

![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)